2-chloro-1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanone

Description

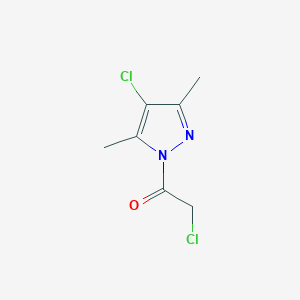

2-Chloro-1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanone is a pyrazole-derived ketone featuring dual chloro substituents on both the pyrazole ring (at the 4-position) and the ethanone moiety. Its molecular structure combines a 3,5-dimethyl-substituted pyrazole core with a chlorinated ketone side chain, making it a versatile intermediate in medicinal and materials chemistry.

Properties

Molecular Formula |

C7H8Cl2N2O |

|---|---|

Molecular Weight |

207.05 g/mol |

IUPAC Name |

2-chloro-1-(4-chloro-3,5-dimethylpyrazol-1-yl)ethanone |

InChI |

InChI=1S/C7H8Cl2N2O/c1-4-7(9)5(2)11(10-4)6(12)3-8/h3H2,1-2H3 |

InChI Key |

PMZBLAOAFIWBHV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1C(=O)CCl)C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanone typically involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:

4-chloro-3,5-dimethyl-1H-pyrazole+chloroacetyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanone can undergo various types of chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Nucleophilic substitution: Products include substituted pyrazoles with various functional groups.

Oxidation: Products include pyrazole ketones or carboxylic acids.

Reduction: Products include pyrazole alcohols or amines.

Scientific Research Applications

Chemical Properties and Characteristics

Molecular Formula: CHClNO

Molecular Weight: 195.06 g/mol

CAS Number: 3371582

The compound features a chloro-substituted pyrazole ring, which contributes to its reactivity and potential biological activity.

Pharmaceutical Applications

The compound has garnered attention for its potential use in pharmaceuticals, particularly as a precursor or intermediate in the synthesis of various bioactive molecules.

Antimicrobial Activity

Research indicates that derivatives of 4-chloro-3,5-dimethyl-1H-pyrazole exhibit antimicrobial properties. The incorporation of the chloroethanone moiety may enhance the efficacy of these compounds against bacterial strains. Studies have shown that similar pyrazole derivatives demonstrate significant activity against Gram-positive and Gram-negative bacteria, making them candidates for antibiotic development .

Anti-inflammatory Agents

Compounds containing pyrazole rings have been explored for their anti-inflammatory effects. The modification with a chloroethanone group may provide additional anti-inflammatory activity through inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory response .

Agrochemical Applications

The agricultural sector has shown interest in this compound due to its potential as a pesticide or herbicide.

Pesticidal Activity

Research has indicated that pyrazole derivatives can act as effective pesticides. The introduction of the chloro group may enhance the binding affinity to target enzymes in pests, thereby increasing potency and selectivity . Field trials have demonstrated that such compounds can reduce pest populations while minimizing harm to non-target species.

Herbicide Development

The compound's structure allows for exploration as a herbicide, potentially inhibiting specific pathways in plant growth. Studies on related compounds suggest that modifications can lead to selective herbicidal activity, targeting weeds without affecting crops .

Materials Science Applications

In materials science, 2-chloro-1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanone is being investigated for its utility in polymer chemistry.

Polymerization Initiator

The compound can serve as an initiator in the polymerization process of various monomers, including acrylates and methacrylates. Its ability to generate radicals upon thermal or photochemical activation makes it suitable for controlled radical polymerization techniques . This application is particularly valuable in producing polymers with tailored properties for coatings and adhesives.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-chloro-1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets. The chloro group and pyrazole ring allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. The exact molecular pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of pyrazole-ethanone derivatives are highly dependent on substituent patterns. Key structural analogs and their distinguishing features are summarized below:

Bioactivity and Functional Differences

- Antimicrobial Activity: Compound 22 (with 4-chlorophenyl diazenyl and 4-ClPh ethanone) demonstrated superior antibacterial activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) pathogens, attributed to the electron-withdrawing chloro groups enhancing membrane penetration . The target compound’s 2-Cl ethanone group may similarly improve bioactivity compared to non-chlorinated analogs like 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone .

- DNA Photocleavage: Nitro-substituted analogs (e.g., 1-(4-nitrophenyl)-2-(3,5-dimethyl-pyrazol-1-yl)ethanone) exhibit potent DNA degradation under UV light due to nitro-driven radical formation. The target compound’s chloro groups, while electron-withdrawing, may require higher energy for similar activity .

- Conformational and Electronic Properties: DFT studies on (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone revealed strong agreement between computational and experimental data, suggesting that the target compound’s extended ethanone chain could influence dipole moments and NLO properties .

Biological Activity

2-Chloro-1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanone is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazoles are known for their pharmacological potential, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive review of the biological activity of this specific compound, highlighting key research findings and case studies.

- Molecular Formula : C7H8Cl2N2O

- Molecular Weight : 195.06 g/mol

- CAS Number : 3371582

- Structure : The compound features a chloro-substituted pyrazole ring, contributing to its biological activity.

Antimicrobial Activity

A study evaluating various pyrazole derivatives demonstrated that compounds similar to this compound exhibited significant antimicrobial properties. The minimum inhibitory concentration (MIC) values for related derivatives ranged from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 10 | 0.25 | Escherichia coli |

Anticancer Activity

Pyrazole derivatives have been extensively studied for their anticancer potential. Research indicates that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). For instance, compounds containing the pyrazole core have shown promising results with IC50 values indicating effective antiproliferative activity .

| Cancer Type | Compound | IC50 (μM) |

|---|---|---|

| Breast Cancer | A | 15 |

| Liver Cancer | B | 20 |

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, pyrazole derivatives also exhibit anti-inflammatory effects. A specific study highlighted that certain pyrazole compounds demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes. The selectivity index for some derivatives was reported as high as 9.31, indicating their potential as anti-inflammatory agents with minimal side effects .

Study on Antimicrobial Efficacy

In a comparative study of pyrazole derivatives, researchers synthesized several compounds and evaluated their antimicrobial efficacy against clinical isolates. The study found that the presence of chloro groups significantly enhanced the antimicrobial activity of the derivatives tested .

Investigation into Anticancer Properties

Another pivotal study focused on the anticancer properties of pyrazole derivatives, where several compounds were tested against a panel of cancer cell lines. The results indicated that modifications on the pyrazole ring could lead to enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .

Q & A

Q. What are the key synthetic pathways for preparing 2-chloro-1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanone, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves coupling 4-chloro-3,5-dimethylpyrazole with a chloroacetyl derivative under basic conditions. For example, potassium carbonate in DMF under reflux is used to facilitate nucleophilic substitution, as demonstrated in analogous pyrazole-ethanone syntheses . Key intermediates (e.g., diazenyl-substituted pyrazoles) are characterized via:

- FT-IR to confirm functional groups (e.g., C=O stretch at ~1690 cm⁻¹, C=N at ~1603 cm⁻¹) .

- ¹H NMR to verify substituent positions (e.g., aromatic protons at δ 7.51–8.33 ppm, methyl groups at δ 2.53–2.59 ppm) .

- Mass spectrometry (EI-MS) for molecular ion validation (e.g., M⁺ at m/z 397.81) .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer : A multi-technique approach is essential:

- ¹H/¹³C NMR : Assigns proton environments and carbon frameworks. For example, the ethanone carbonyl is confirmed via a downfield shift (~δ 190–200 ppm in ¹³C NMR).

- IR Spectroscopy : Detects key stretches (C=O, C-Cl, C=N) .

- Elemental Analysis : Validates purity by comparing experimental and calculated C/H/N percentages (e.g., C: 57.01% vs. 57.36% theoretical) .

- X-ray Crystallography : Resolves absolute configuration for crystalline derivatives (e.g., dihedral angles between aromatic rings and pyrazole cores) .

Advanced Research Questions

Q. How can substituent effects on the pyrazole ring be systematically optimized to enhance antibacterial activity?

- Methodological Answer : Structure-activity relationship (SAR) studies involve:

- Variation of substituents : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) or electron-donating groups (e.g., -OCH₃) at the 4-position of the pyrazole ring. Compound 22 (4-Cl substitution) showed superior antibacterial activity against Gram-negative bacteria (E. coli, MIC ~0.5 µg/mL) compared to methoxy derivatives .

- Biological Assays : Use serial dilution methods against standardized bacterial strains (e.g., S. aureus, P. aeruginosa) and compare with controls (ciprofloxacin/norfloxacin) .

- Computational Modeling : Perform molecular docking to predict binding affinities to bacterial targets (e.g., DNA gyrase).

Q. What strategies resolve discrepancies between computational predictions and experimental reactivity data for this compound?

- Methodological Answer : Address contradictions via:

- Experimental Replication : Ensure reaction conditions (temperature, solvent purity) match computational assumptions. For example, DMF may stabilize intermediates better than predicted in silico .

- Post-Synthesis Analysis : Use HPLC or GC-MS to detect side products (e.g., hydrolysis byproducts from chloroacetyl groups).

- Parameter Refinement : Adjust computational models using experimental data (e.g., revise DFT-based energy barriers for substitution reactions).

Q. How does X-ray crystallography elucidate the structural basis of this compound’s bioactivity?

- Methodological Answer : Single-crystal X-ray studies reveal:

- Conformational Flexibility : Dihedral angles between the pyrazole and aromatic rings (e.g., 76.67° in a related compound) influence steric interactions with biological targets .

- Intermolecular Interactions : Hydrogen bonding (e.g., C–H···O) and π-π stacking stabilize crystal packing, which correlates with solubility and bioavailability .

- Electron Density Maps : Identify regions of high electrophilicity (e.g., ethanone carbonyl) critical for covalent interactions with enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.